molecular formula C14H8F3NO4S B072902 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid CAS No. 1545-75-1

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid

Cat. No. B072902
CAS RN: 1545-75-1
M. Wt: 343.28 g/mol
InChI Key: MXLQVAQMSZOUEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including nitration, sulfonation, and oxygenation reactions. For instance, 2-nitro-4-methylsulfonyl benzoic acid has been synthesized from 4-methylsulfonyl toluene via nitration and oxygenation, using nitric acid as the oxidizing agent, showcasing a method that might be adaptable for the synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (Jia-bin, 2010).

Molecular Structure Analysis

Crystallographic and spectroscopic characterizations play a crucial role in understanding the molecular structure. For compounds with similar structures, crystallographic studies have shown distinct geometries and steric interactions that influence the overall molecular conformation. For example, 4-nitro-2-(trifluoromethyl)benzoic acid and its isomer were studied for their regiochemistry and steric interactions, which could provide insights into the structural analysis of this compound (Diehl III et al., 2019).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The synthesis of related compounds, like 2-acetoxy 4-trifluoromethyl benzoic acid, involves multiple steps, including nitration and reduction processes, indicating the complexity and potential of synthesizing derivatives of your compound of interest (Noel et al., 1982).
    • Crystallographic and spectroscopic characterization of similar nitro trifluoromethyl benzoic acids reveals insights into their molecular structures and potential applications in materials science or molecular engineering (Diehl III et al., 2019).
  • Pharmaceutical and Medical Research :

    • Nitisinone, a compound related to 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, is a crucial treatment for hepatorenal tyrosinemia. Studies on its stability and degradation pathways, including the formation of related compounds like 2-amino-4-(trifluoromethyl)benzoic acid, provide valuable information for pharmaceutical applications (Barchańska et al., 2019).
  • Material Science and Chemistry :

    • The study on adsorptions of 4-nitro benzoic acid on the Si(100) surface, related to your compound, can provide insights into surface chemistry and potential applications in semiconductor technology (Ihm et al., 2005).
    • Research on the detection of phenolic nitroaromatics using fluorinated metal-organic frameworks illustrates the potential of using derivatives of your compound in sensing technologies (Hu et al., 2020).

Safety and Hazards

The safety information for “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLQVAQMSZOUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367076
Record name 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1545-75-1
Record name 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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